molecular formula C14H17NO5 B15235492 3-((Tert-butoxycarbonyl)amino)-2,3-dihydrobenzofuran-3-carboxylic acid CAS No. 2089650-23-5

3-((Tert-butoxycarbonyl)amino)-2,3-dihydrobenzofuran-3-carboxylic acid

Cat. No.: B15235492
CAS No.: 2089650-23-5
M. Wt: 279.29 g/mol
InChI Key: MYKAMNFKCQDYGE-UHFFFAOYSA-N
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Description

3-((Tert-butoxycarbonyl)amino)-2,3-dihydrobenzofuran-3-carboxylic acid is a compound that features a benzofuran ring system with a tert-butoxycarbonyl-protected amino group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Tert-butoxycarbonyl)amino)-2,3-dihydrobenzofuran-3-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The benzofuran ring system can be constructed through various synthetic routes, including cyclization reactions of appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These methods allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.

Chemical Reactions Analysis

Types of Reactions

3-((Tert-butoxycarbonyl)amino)-2,3-dihydrobenzofuran-3-carboxylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the tert-butoxycarbonyl group yields the free amine, which can then undergo further functionalization.

Scientific Research Applications

3-((Tert-butoxycarbonyl)amino)-2,3-dihydrobenzofuran-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-((Tert-butoxycarbonyl)amino)-2,3-dihydrobenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group serves as a protecting group for the amino functionality, allowing for selective reactions and modifications. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Tert-butoxycarbonyl)amino)-2,3-dihydrobenzofuran-3-carboxylic acid is unique due to its benzofuran ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other tert-butoxycarbonyl-protected amino acids and makes it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

2089650-23-5

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-2H-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C14H17NO5/c1-13(2,3)20-12(18)15-14(11(16)17)8-19-10-7-5-4-6-9(10)14/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

MYKAMNFKCQDYGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(COC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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